N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and dipropoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. Commonly, the synthesis begins with the reaction of 3,4-dipropoxybenzohydrazide with an appropriate nitrile oxide under controlled conditions to form the oxadiazole ring. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dipropoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
- N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
Uniqueness
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is unique due to its specific dipropoxyphenyl substitution, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H25N3O4 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H25N3O4/c1-5-9-23-14-8-7-13(11-15(14)24-10-6-2)16-17(21-25-20-16)19-18(22)12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,21,22) |
InChI Key |
XAWZVSZMKDBZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)C)OCCC |
Origin of Product |
United States |
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